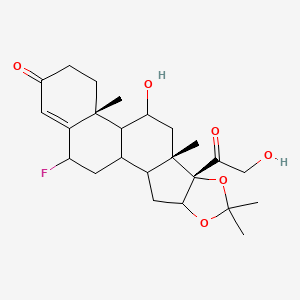

Fludroxycortide;Flurandrenolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

Fludroxycortide undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

Reduction: The carbonyl groups in the compound can be reduced under specific conditions.

Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Fludroxycortide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of corticosteroids under various chemical conditions.

Biology: Researchers use it to understand the biological effects of corticosteroids on cellular processes.

Medicine: It is extensively studied for its therapeutic effects in treating inflammatory skin conditions.

Industry: The compound is used in the formulation of topical treatments and in the development of new corticosteroid-based therapies

Mecanismo De Acción

Fludroxycortide exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by blocking the activity of phospholipase A2 .

Comparación Con Compuestos Similares

Fludroxycortide is similar to other corticosteroids like hydrocortisone, betamethasone, and dexamethasone. it is unique in its specific structure, which includes a fluorine atom and an acetonide group. These structural features contribute to its potency and specific pharmacological profile. Similar compounds include:

- Hydrocortisone

- Betamethasone

- Dexamethasone

- Triamcinolone

Each of these compounds has unique properties and applications, but fludroxycortide is particularly noted for its use in topical treatments due to its potent anti-inflammatory effects .

Propiedades

Fórmula molecular |

C24H33FO6 |

|---|---|

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

(8S,9S,13R)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16?,17?,19?,20?,22-,23-,24+/m0/s1 |

Clave InChI |

POPFMWWJOGLOIF-MEJIXZKTSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F |

SMILES canónico |

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)

![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)

![8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)

![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)

![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)